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Bis(pentafluoroethyl) ether

Cat. No.: B3051754
CAS No.: 358-21-4
M. Wt: 254.03 g/mol
InChI Key: ORNGPPZBMMHKPM-UHFFFAOYSA-N
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Description

Significance of Highly Fluorinated Organic Compounds in Contemporary Chemical Science

Highly fluorinated organic compounds have garnered significant attention in modern chemical science due to the unique properties conferred by the carbon-fluorine bond. Fluorine is the most electronegative element, and its incorporation into organic molecules leads to profound changes in their physical, chemical, and biological properties. chinesechemsoc.org The carbon-fluorine bond is one of the strongest single covalent bonds in organic chemistry, imparting high thermal and chemical stability to fluorinated compounds. wikipedia.org This stability, along with other properties like increased lipophilicity and metabolic resistance, has made these compounds invaluable in various applications. chinesechemsoc.org

In medicinal chemistry, for instance, the introduction of fluorine atoms can enhance the bioactivity and metabolic stability of drug candidates. nih.gov It is estimated that approximately 20% of pharmaceuticals and 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org Furthermore, nearly all organofluorine compounds are synthetic, as there are very few naturally occurring examples. acs.org This has spurred the development of novel fluorination and fluoroalkylation reagents and methods within synthetic organic chemistry. chinesechemsoc.org The unique properties of fluorinated compounds also make them crucial in materials science for creating materials with specific thermal and chemical resistance. evitachem.com

However, the exceptional stability of many perfluorinated compounds also leads to concerns about their environmental persistence, earning them the moniker "forever chemicals." acs.org This has led to increased research into their environmental fate and the development of more sustainable alternatives. nih.govacs.org

Overview of Perfluorinated Ethers within Advanced Functional Materials Research

Perfluorinated ethers, a class of highly fluorinated organic compounds where all hydrogen atoms on the ether's alkyl groups are replaced by fluorine, are of particular interest in the field of advanced functional materials. Their inherent properties, such as high thermal stability, chemical inertness, and low surface energy, make them suitable for a range of specialized applications. evitachem.comsolubilityofthings.com

In materials science, perfluorinated ethers are investigated for the development of advanced materials with specific thermal and chemical resistance characteristics. evitachem.com For example, perfluoro aryl ether dendrons have been synthesized and used to create novel fluorinated polyhedral oligomeric silsesquioxane (F-POSS) nanoparticles. These nanoparticles have potential applications in modifying polymer materials to create durable superhydrophobic and oleophobic surfaces with self-cleaning properties. scientific.net Additionally, research into benzoxazine (B1645224) containing fluorinated aromatic ether nitrile linkages has shown that these materials exhibit increased thermal stability and char yields, with tunable surface wettability and dielectric properties. nih.gov Perfluoro macrocyclic ethers have also been explored as ambifunctional additives in high-energy Li-ion batteries to improve performance and stability. researchgate.net

Research Trajectory and Scholarly Focus on Bis(pentafluoroethyl) Ether

This compound, with the chemical formula C4F10O, is a specific perfluorinated ether that has been a subject of academic and industrial research. evitachem.comlookchem.com Its molecular structure, featuring two perfluorinated ethyl groups linked by an oxygen atom, gives it significant stability and unique chemical properties. evitachem.com

Early research likely focused on its fundamental properties and synthesis. One common synthetic route is the direct fluorination of suitable precursors using elemental fluorine under controlled conditions. evitachem.com The compound's physical and chemical properties have been well-characterized.

PropertyValue
Molecular Formula C4F10O
Molecular Weight 254.03 g/mol nih.gov
Boiling Point 18.4°C at 760 mmHg lookchem.com
Density 1.632 g/cm³ lookchem.com
Appearance Colorless liquid evitachem.com
Vapor Pressure 959 mmHg at 25°C lookchem.com
Dipole Moment 0.51 D stenutz.eu

Scholarly focus has since expanded to its application in more complex chemical syntheses. For example, it has been used in the synthesis of bis(pentafluoroethyl)germanes and bis(pentafluoroethyl)silanes. nih.govx-mol.com The introduction of pentafluoroethyl groups into silicon compounds, for instance, enhances the Lewis acidity of the resulting species, enabling the synthesis of previously inaccessible hypervalent silicon derivatives. x-mol.com Research has also explored the synthesis of pentafluoroethyl thioethers via Sandmeyer-type reactions, highlighting the utility of pentafluoroethyl-containing building blocks in creating novel compounds. rsc.org

More recent research continues to explore the utility of pentafluoroethyl groups in various chemical contexts. Studies on donor-stabilized bis(pentafluoroethyl)stannylene have demonstrated the formation of oligomeric and cyclic stannylene moieties. nih.gov Furthermore, the synthesis of the strong N-H acid bis[bis(pentafluoroethyl)phosphinyl]imide highlights the ongoing interest in creating novel reagents and ionic liquids with unique properties derived from perfluoroalkyl groups. d-nb.info The pentafluoroethyl group has also been incorporated into potential antiproliferative agents against prostate cancer, showcasing its relevance in medicinal chemistry research. cardiff.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4F10O B3051754 Bis(pentafluoroethyl) ether CAS No. 358-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2-pentafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F10O/c5-1(6,7)3(11,12)15-4(13,14)2(8,9)10
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNGPPZBMMHKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189326
Record name Perfluoroethyl ether
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Molecular Weight

254.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Nonflammable gas; [Sigma-Aldrich MSDS]
Record name Perfluoroethyl ether
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CAS No.

358-21-4
Record name Perfluorodiethyl ether
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Record name Ether, bis(pentafluoroethyl)
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Record name Perfluoroethyl ether
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Synthetic Methodologies for Bis Pentafluoroethyl Ether and Analogous Perfluorinated Ethers

Direct Fluorination Techniques

Direct fluorination involves the reaction of a hydrocarbon precursor with elemental fluorine. This method is a powerful tool for the synthesis of perfluorinated compounds, including ethers. dtic.mil20.210.105 The high reactivity of fluorine necessitates carefully controlled conditions to prevent fragmentation and ensure high yields of the desired perfluorinated product. dtic.mil20.210.105

Gas-Phase Direct Fluorination Processes for Perfluoroether Formation

In gas-phase direct fluorination, a hydrocarbon ether is reacted with diluted fluorine gas. To manage the highly exothermic nature of the reaction, the process often starts at low temperatures and with low concentrations of fluorine, which are gradually increased. google.com This method, sometimes referred to as the LaMar process, minimizes the fragmentation of the starting ether. google.comacademie-sciences.fr

Another gas-phase technique is aerosol fluorination, where the hydrocarbon substrate is adsorbed onto sodium fluoride (B91410) (NaF) particles. academie-sciences.fr This approach facilitates efficient perfluorination. academie-sciences.fr The use of inert gases like nitrogen or helium to dilute the fluorine is a common strategy to control the reaction rate. 20.210.105

A notable application of gas-phase fluorination is the synthesis of perfluoropolyethers from hydrocarbon polyethers. The process can be designed to promote fragmentation of the polymer backbone, leading to the formation of lower-molecular-weight volatile perfluoropolyethers. psu.edu

Liquid-Phase Direct Fluorination Strategies

Liquid-phase direct fluorination offers an alternative approach where the reaction is carried out in an inert solvent, typically a perfluorocarbon or chlorofluorocarbon. academie-sciences.frnih.gov The hydrocarbon substrate is slowly introduced into the fluorine-saturated solvent. nih.gov This method is particularly suitable for substrates that are soluble in perfluorinated solvents. 20.210.105nih.gov

One advanced liquid-phase technique is the "PERFECT" (perfluorination of esterified compounds followed by thermolysis) method. nih.gov This strategy involves esterifying a hydrocarbon alcohol with a perfluoroacyl fluoride, followed by liquid-phase direct fluorination of the resulting partially fluorinated ester. mdpi.com This process improves the solubility of the substrate in the fluorinated solvent and suppresses dangerous vapor-phase reactions. nih.govmdpi.com

The presence of a hydrogen fluoride (HF) scavenger, such as sodium fluoride or potassium fluoride, can improve the efficiency of direct fluorination of ethers. google.com The scavenger neutralizes the HF by-product, allowing for more severe reaction conditions and potentially higher yields. google.com

MethodSubstrateKey FeaturesReference
Gas-Phase (LaMar)Hydrocarbon EtherGradual increase in fluorine concentration and temperature. google.comacademie-sciences.fr
Aerosol FluorinationHydrocarbon adsorbed on NaFEfficient perfluorination. academie-sciences.fr
Liquid-PhaseHydrocarbon Ether in inert solventSlow substrate addition to fluorine-saturated solvent. 20.210.105nih.gov
PERFECT MethodPartially-fluorinated esterEnhanced solubility and safety. nih.govmdpi.com

Mechanistic and Strategic Considerations in Direct Fluorination (e.g., pre-fluorination, fragmentation)

The reaction between fluorine and organic compounds is a highly exothermic free radical process. 20.210.105 The weakness of the F-F bond and the strength of C-F and H-F bonds contribute to the high reactivity. 20.210.105 To control the reaction and prevent extensive fragmentation, several strategies are employed.

Pre-fluorination is a crucial step, particularly when starting with polymeric substrates. mit.edu An initial period at ambient temperature with dilute fluorine converts the polymer to a highly fluorinated species while minimizing chain cleavage. mit.edu This is followed by a higher temperature "fragmentation" period to yield volatile perfluorinated products. mit.edu

Fragmentation can be a desired outcome when producing lower-molecular-weight perfluoropolyethers from high-molecular-weight hydrocarbon polyethers. psu.edu By carefully controlling reaction conditions, such as temperature, the polymer chain can be cleaved to produce a range of perfluorinated ether products. psu.edu For instance, the direct fluorination of polypropylene (B1209903) oxide under fragmentation conditions has been used to synthesize new perfluoro(polypropylene oxide) ethers. psu.edu

The choice of starting material is also a key strategic consideration. Using partially fluorinated substrates can lead to better control and higher yields, as the polyfluoroalkyl groups lower the oxidation potential and increase solubility in fluorinated solvents. nih.gov

Photolytic Synthesis Routes

Photolytic methods utilize ultraviolet (UV) light to initiate and drive the synthesis of perfluorinated ethers. These techniques can offer high selectivity and are often conducted at low temperatures.

Low-Temperature Photolysis in Perfluoroether Preparation

Low-temperature photolysis is a key method for preparing certain types of perfluoropolyethers (PFPEs). For example, PFPEs with the repeating unit -(CF2O)- are synthesized through the photo-oxidation of perfluoropropene in the presence of oxygen at low temperatures. oecd.orgfluorine1.ru This process leads to the formation of perfluoropolyether peroxides, which are subsequently stabilized. fluorine1.ru The initiation of the reaction can be accelerated by the photolysis of the accumulating reaction products. fluorine1.ru

Another application involves the photolysis of perfluoroether diacid fluorides to produce sealant polymers. dtic.mil However, this can lead to the formation of branched polymers, which may be undesirable for creating high-molecular-weight linear polymers. dtic.mil

Photolysis-Induced Addition Reactions (e.g., fluoroxy groups to perfluoroolefins/aromatics)

Photolysis can induce the addition of fluoroxy groups (–OF) to perfluoroolefins and perfluoroaromatic compounds. researchgate.net For instance, the addition of hypofluorites (RfOF) to halogenated olefins, followed by dechlorination, is a versatile method for producing perfluorinated vinyl ethers. researchgate.net

The reaction of hexafluorobenzene (B1203771) with trifluoromethyl hypofluorite (B1221730) under photolytic conditions results in the formation of stable adducts. researchgate.net Similarly, the photo-induced reaction of SF5Cl with alkenes in the presence of oxygen can lead to hydroxypentafluorosulfanylation, demonstrating the utility of photolysis in functionalizing olefins. nih.gov

Photolytic MethodReactantsProduct TypeKey FeaturesReference
Low-Temperature Photo-oxidationPerfluoropropene, OxygenPerfluoropolyethers (PFPEs)Formation of peroxidic intermediates. oecd.orgfluorine1.ru
Photolysis of Diacid FluoridesPerfluoroether diacid fluoridesSealant polymersCan lead to branching. dtic.mil
Photolysis-Induced AdditionHypofluorites, Halogenated OlefinsPerfluorinated vinyl ethersVersatile for vinyl ether synthesis. researchgate.net
Photolysis-Induced AdditionFluoroxy compounds, PerfluoroaromaticsFluoroxy adductsFormation of stable addition products. researchgate.net

Nucleophilic Perfluoroalkylation Approaches

Nucleophilic perfluoroalkylation represents a powerful strategy for the formation of perfluoroalkyl ethers. These methods typically involve the reaction of a nucleophilic perfluoroalkyl source with an electrophilic partner.

Silver-Mediated Oxidative Pentafluoroethylation of Alcohols and Phenols

A significant development in the synthesis of pentafluoroethyl ethers is the silver-triflate (AgOTf)-mediated oxidative coupling of alcohols and phenols. acs.orgnih.govacs.org This method utilizes the nucleophilic reagent (pentafluoroethyl)trimethylsilane (B31909) (TMSCF2CF3) in the presence of an oxidant, such as Selectfluor. acs.orgnih.gov The reaction proceeds under mild conditions and demonstrates broad substrate scope, accommodating primary, secondary, and benzylic alcohols, as well as various phenols. acs.orgacs.org This protocol has been successfully applied to complex molecules, including a rosuvastatin (B1679574) derivative and epiandrosterone, affording the corresponding pentafluoroethyl ethers in good yields, highlighting its utility in late-stage functionalization. acs.org

The general scheme for this reaction is as follows: ROH + TMSCF₂CF₃ + Oxidant --(AgOTf)--> ROCF₂CF₃

This methodology has also been extended to the synthesis of heptafluoropropyl ethers and ethoxycarbonyldifluoromethyl ethers using the corresponding nucleophilic silane (B1218182) reagents. acs.orgacs.org While effective for many substrates, the yields can be moderate to low for certain substituted phenols, such as those with meta-substituents or strong electron-donating groups. acs.org

Table 1: Examples of Silver-Mediated Oxidative Pentafluoroethylation

Substrate Product Yield (%)
Benzyl alcohol Benzyl pentafluoroethyl ether 85
1-Octanol 1-(Pentafluoroethoxy)octane 78
Cyclohexanol (Pentafluoroethoxy)cyclohexane 65
Phenol (B47542) Pentafluoroethoxybenzene 52
Epiandrosterone derivative 3-(Pentafluoroethoxy)epiandrosterone 72

Data sourced from multiple studies. acs.orgacs.org

Utilization of Perfluoroalkyl Lithium Reagents in Ether Synthesis

Perfluoroalkyl lithium reagents (RfLi) are potent nucleophiles for the introduction of perfluoroalkyl groups. These reagents are typically generated in situ at low temperatures (e.g., -78°C) via a metal-halogen exchange reaction between a perfluoroalkyl iodide and an organolithium reagent like methyllithium. oup.com The resulting perfluoroalkyllithium can then react with various electrophiles.

While direct reaction with alkyl halides to form ethers can be challenging due to the instability of RfLi reagents, which can undergo β-elimination, they have been successfully used in reactions with other functional groups. For instance, perfluoroalkyllithiums react with esters to produce perfluoroalkyl ketones. oup.com The synthesis of bis(pentafluoroethyl)germanes has been achieved by treating diphenylgermane (B155566) dibromide with two equivalents of pentafluoroethyllithium (LiC₂F₅). nih.gov

The formation of lithium perfluoroalkylcuprates, by reacting perfluoroalkyl lithium reagents with copper(I) bromide, provides more stable intermediates for nucleophilic substitution reactions. rsc.org These cuprates are key reactive species in various transformations.

Other Advanced Preparative Pathways for Fluorinated Ethers

Beyond direct nucleophilic perfluoroalkylation, several other methods have been established for the synthesis of fluorinated ethers, each with its specific applications and limitations.

Intermolecular Dehydration of Fluorinated Alcohols

The intermolecular dehydration of alcohols, a classic method for ether synthesis, is generally less effective for fluorinated alcohols compared to their non-fluorinated counterparts. fluorine1.rufluorine1.ru The electron-withdrawing nature of the fluorine atoms reduces the nucleophilicity of the alcohol oxygen and destabilizes the carbocation intermediate, making the reaction more difficult. Early attempts to synthesize fluorinated ethers by this method using 2,2,2-trifluoroethanol (B45653) and 3,3,3-trifluoropropanol with standard dehydrating agents like sulfuric acid were unsuccessful. fluorine1.rufluorine1.ru

However, under certain conditions, this method can yield ethers. For instance, heating a mixture of ethanol (B145695) and a fluorinated alcohol (such as monof-, di-, or trifluoroethanol) in the presence of sulfuric acid can produce the corresponding ethyl fluoroalkyl ethers in moderate yields. fluorine1.ru The reaction is more feasible for the synthesis of unsymmetrical ethers from benzylic alcohols and alkanols in the presence of a catalytic amount of hydrochloric acid. researchgate.net

Table 2: Intermolecular Dehydration of Fluorinated Alcohols with Ethanol

Fluorinated Alcohol Product Yield (%)
H₂FC-CH₂OH H₂FC-CH₂OC₂H₅ 30
HCF₂-CH₂OH HCF₂-CH₂OC₂H₅ 55
CF₃-CH₂OH CF₃-CH₂OC₂H₅ 18

Data from Muramatsu et al. fluorine1.ru

Addition Reactions of Polyfluoroalkyl Iodides to Unsaturated Systems

A versatile method for introducing a perfluoroalkyl group into a molecule that already contains an ether linkage is the radical addition of polyfluoroalkyl iodides to unsaturated systems like alkenes and alkynes. fluorine1.rufluorine1.ru This reaction is often initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by electrochemical activation. fluorine1.ruresearchgate.net

For example, n-perfluorobutyl iodide has been added to vinyl ethers with high yield. fluorine1.ru The reaction can also be carried out with allyl polyfluoroalkyl ethers, followed by deiodination, to synthesize complex fluorinated ethers. fluorine1.ru This approach is particularly useful for creating multiblock molecules. fluorine1.ru Sodium dithionite (B78146) (Na₂S₂O₄) has also been shown to initiate the addition of perfluoroalkyl iodides to alkenes, including cyclic enol ethers. cas.cnacs.org

Addition of Perfluoroalkyl Hypohalogenites to Alkenes

The addition of perfluoroalkyl hypohalogenites, particularly hypofluorites (RF-OF), to alkenes represents a direct route to perfluorinated ethers. This reaction often proceeds via an electrophilic attack mechanism. For instance, perfluoro-tert-butyl hypofluorite reacts with hexafluoropropene (B89477) to yield perfluoro-n-propyl perfluoro-tert-butyl ether with high regioselectivity. fluorine1.ru

However, this method is not without its challenges. The reaction of trifluoromethyl hypofluorite with tetrafluoroethylene (B6358150), for example, did not produce the expected trifluoromethyl pentafluoroethyl ether, instead leading to polymerization or decomposition products. fluorine1.ru

Pyrolysis of Perfluoro-2-alkoxypropionic Acid Derivatives for Perfluoro(alkyl vinyl) Ethers

The pyrolysis of salts or fluoroanhydrides derived from perfluoro-2-alkoxypropionic acids is a primary industrial method for synthesizing a wide range of perfluoro(alkyl vinyl) ethers (PAVEs). fluorine1.ru This process typically involves two main stages.

In the first stage, a perfluorinated acyl fluoride reacts with hexafluoropropylene oxide (HFPO) in the presence of a fluoride ion catalyst, such as an alkali metal fluoride (e.g., CsF, KF), in an inert polar solvent. fluorine1.ru This reaction yields a perfluoro-2-alkoxypropionyl fluoride. The second stage involves the pyrolysis of this intermediate, or more commonly, its corresponding alkali metal salt, at high temperatures (ranging from 100 to 600°C) to yield the desired perfluoro(alkyl vinyl) ether. fluorine1.ru

For instance, the synthesis of perfluoro(methyl vinyl) ether involves reacting carbonyl fluoride with HFPO to produce perfluoro-2-methoxypropionyl fluoride. This intermediate is then passed through a layer of dry potassium sulfate (B86663) at 300°C. fluorine1.ru Alternatively, pyrolysis of the dry potassium salt of perfluoromethoxypropionic acid at a lower temperature range of 185-215°C can increase the yield significantly. fluorine1.ru It is crucial that the oxygen-containing salts used for pyrolysis are thoroughly dried, as any residual moisture can lead to the formation of undesirable hydrogen-containing byproducts. fluorine1.ru

The versatility of this method allows for the synthesis of various PAVEs by changing the starting perfluoroacyl fluoride. Early patents describe the preparation of perfluoro(methyl vinyl), perfluoro(ethyl vinyl), and perfluoro(n-propyl vinyl) ethers using this general approach. fluorine1.ru

Product Precursor Salt/Acyl Fluoride Pyrolysis Conditions Yield
Perfluoro(methyl vinyl) etherDry potassium salt of perfluoromethoxypropionic acid185-215°C, 24 h80% fluorine1.ru
Perfluoro(methyl vinyl) etherPerfluoro-2-methoxypropionyl fluoride300°C over K₂SO₄60% fluorine1.ru
Perfluoro(propyl vinyl) etherSodium salt of perfluoro-2-propoxypropionic acid300-350°C46% fluorine1.ru
Perfluoro(propyl vinyl) etherPotassium salt of perfluoro-2-propoxypropionic acidNot specified79% fluorine1.ru

This table summarizes research findings on the synthesis of various perfluoro(alkyl vinyl) ethers via pyrolysis, detailing the precursors, conditions, and resulting yields as reported in the literature.

Electrochemical Fluorination (Simons Process) for Perfluoroether Precursors

Electrochemical fluorination (ECF), commonly known as the Simons process, is a foundational method for producing perfluorinated organic compounds, including precursors for perfluoroethers. wikipedia.orgfluorine1.ru Developed in the 1940s by Joseph H. Simons, the process involves the electrolysis of a solution or dispersion of an organic compound in anhydrous hydrogen fluoride (AHF). wikipedia.orgcecri.res.in

The core of the Simons process is an electrolytic cell, typically undivided, equipped with a nickel anode and a nickel or steel cathode. wikipedia.orgcecri.res.in A cell potential of approximately 5 to 6 volts is applied. wikipedia.org During electrolysis, the hydrogen atoms in the organic substrate are replaced by fluorine atoms, sourced from the AHF solvent. wikipedia.orgfluorine1.ru The general reaction for the substitution of a single carbon-hydrogen bond is:

R₃C–H + HF → R₃C–F + H₂ wikipedia.org

This method is effective for producing fully fluorinated compounds such as perfluorinated amines, carboxylic acids (as acyl fluorides), sulfonic acids (as sulfonyl fluorides), and ethers. wikipedia.orgnih.gov For example, starting with a hydrocarbon ether, the Simons process can yield the corresponding perfluoroether. The process is known to be robust, allowing for the retention of certain functional groups and heteroatoms like oxygen, nitrogen, and sulfur. fluorine1.ru However, it is also a harsh and non-selective method, which can lead to fragmentation of the carbon skeleton and the formation of complex mixtures of linear, branched, and cyclic perfluorinated products. fluorine1.ruacademie-sciences.fr

The Simons process has been successfully applied to synthesize perfluorinated amines with ether linkages, which are valuable as inert fluids. cecri.res.in For example, Hoechst patented the ECF of products formed from the reaction of hexafluoropropene with amino alcohols to create perfluorinated amines containing ether bonds. cecri.res.in Similarly, 3M has reported methods for the electrofluorination of amino alkyl ethers. cecri.res.in

Parameter Description
Process Name Simons Process (Electrochemical Fluorination - ECF) wikipedia.orgresearchgate.net
Reactants Organic Substrate, Anhydrous Hydrogen Fluoride (HF) wikipedia.orgfluorine1.ru
Anode Material Nickel wikipedia.org
Cathode Material Nickel or Steel cecri.res.in
Cell Potential 5-6 V wikipedia.org
Key Transformation Replacement of C-H bonds with C-F bonds wikipedia.org
Common Products Perfluorinated ethers, amines, acyl fluorides, sulfonyl fluorides wikipedia.orgnih.gov

This table outlines the fundamental parameters of the Simons Electrochemical Fluorination process used for synthesizing perfluoroether precursors and other perfluorinated compounds.

Step-Growth Polymerization for Perfluoropolyether Architectures

Step-growth polymerization is a versatile technique used to construct high-molecular-weight perfluoropolyethers (PFPEs) with precisely engineered architectures. researchgate.netresolvemass.ca This method involves the stepwise reaction between monomers possessing at least two reactive functional groups. numberanalytics.com Unlike chain-growth polymerization, molecular weight builds gradually as monomers react to form dimers, trimers, and larger oligomers, which can then react with each other. resolvemass.ca

A notable strategy for synthesizing PFPE-based thermoplastic fluoropolymers is the A₂ + B₂ step-growth polymerization between a telechelic PFPE-diyne (A₂) and a fluorinated diazide (B₂). researchgate.netnih.gov This approach, utilizing a 1,3-dipolar Huisgen cycloaddition or "click chemistry" reaction, can be activated thermally or with a copper catalyst. researchgate.net The use of thermal activation is advantageous as it prevents copper residue in the final material. researchgate.netnih.gov This method allows for the synthesis of PFPEs with tunable properties, yielding materials that can be either semicrystalline or amorphous, with high thermal stability (around 300°C) and very low glass transition temperatures (approximately -100°C). researchgate.net

Other significant industrial methods for PFPE synthesis also rely on polymerization reactions. These include:

Anionic Polymerization: Hexafluoropropylene oxide (HFPO) can be polymerized using a fluoride ion catalyst (e.g., CsF) in an aprotic solvent. chemwells.comoecd.org This process yields branched PFPEs (K-type) with an acyl fluoride end group that is subsequently stabilized. chemwells.comoecd.org

Photo-oxidation Polymerization: This method involves the UV-light-initiated reaction of perfluoroalkenes like tetrafluoroethylene (TFE) or HFPO with oxygen at low temperatures. chemwells.comoecd.org This produces linear PFPEs (Z-type from TFE, Y-type from HFPO) that contain unstable peroxide linkages, which are removed in a subsequent stabilization step. chemwells.comoecd.org

Direct Fluorination of Hydrocarbon Polymers: In this method, a pre-existing hydrocarbon polyether is directly fluorinated. psu.edu This process can produce PFPEs with unique structures not achievable through the polymerization of fluorinated monomers. psu.edu

Polymerization Method Monomer(s) Resulting PFPE Type/Structure Key Features
Alkyne-Azide Step-GrowthPFPE-diyne + Fluorinated diazidePFPE-based thermoplastic fluoropolymers researchgate.netTunable properties, high thermal stability, low glass transition temperature. researchgate.net
Anionic PolymerizationHexafluoropropylene oxide (HFPO)Branched (K-type) chemwells.comoecd.orgCatalyzed by fluoride ions; produces oligomers with acyl fluoride end groups. chemwells.com
Photo-oxidationTetrafluoroethylene (TFE)Linear (Z-type) chemwells.comoecd.orgUV-initiated reaction with oxygen; requires removal of peroxide linkages. chemwells.com
Photo-oxidationHexafluoropropylene (HFP)Linear with branches (Y-type) oecd.orgUV-initiated reaction with oxygen; similar to Z-type synthesis. oecd.org

This table provides a comparative overview of different step-growth polymerization methodologies for creating diverse perfluoropolyether (PFPE) architectures, highlighting the monomers and key characteristics of each process.

Theoretical and Computational Chemistry Studies on Bis Pentafluoroethyl Ether

Quantum Mechanical Investigations

Quantum mechanical calculations offer a fundamental understanding of the intrinsic properties of a molecule, dictated by its electronic framework.

The electronic structure of a molecule is paramount in determining its chemical behavior. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.rowuxiapptec.com A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. chalcogen.ro

For fluorinated ethers like bis(pentafluoroethyl) ether, the introduction of electron-withdrawing fluorine atoms significantly influences the electronic structure. nih.gov These groups tend to lower the energy of the HOMO, which can enhance the oxidative stability of the molecule. nih.gov Theoretical calculations have shown that the degree and location of fluorination are crucial factors in tuning the electronic properties of ether solvents. researchgate.netacs.org

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on a molecule, highlighting electron-rich and electron-poor regions. This is instrumental in predicting sites for electrophilic and nucleophilic attack. chalcogen.ro

Table 1: Calculated Electronic Properties of this compound and Related Compounds

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
This compound Data not available Data not available Data not available
2,2-dimethoxy-4-(trifluoromethyl)-1,3-dioxolane (DTDL) -7.99 -0.26 7.73

Quantum mechanical methods are employed to calculate the energetics of various reaction pathways, such as decomposition or reactions with other species in an electrolyte. By determining the activation energies and reaction energies, researchers can predict the most likely reaction mechanisms. For instance, in the context of lithium batteries, understanding the reaction pathways of the solvent with the highly reactive lithium metal anode is crucial for predicting the formation and composition of the solid electrolyte interphase (SEI).

Electronic Structure Elucidation and Molecular Orbital Analysis

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of time-dependent properties and processes that are often inaccessible to static quantum mechanical calculations. arxiv.orgarxiv.org

A key application of MD simulations in battery research is the study of ion solvation and transport. acs.orgdigitellinc.com The way in which lithium ions (Li+) are solvated by the ether molecules directly impacts the ionic conductivity and transference number of the electrolyte. acs.org

Simulations have shown that the presence of fluorine atoms in the ether structure weakens the solvating power of the ether oxygen for Li+ due to the electron-withdrawing effect. acs.orgarxiv.org This can lead to a higher Li+ transference number, which is desirable for high-performance batteries. acs.org MD simulations can quantify the structure of the Li+ solvation shell, including the coordination number and the residence time of solvent molecules in the first solvation shell. These simulations can also be used to calculate transport properties like diffusion coefficients and ionic conductivity, providing a direct link between the molecular-level structure and the macroscopic performance of the electrolyte. digitellinc.com

| Transport Properties | Fluorination can lead to higher viscosity but also improved Li+ transport characteristics. researchgate.netdigitellinc.com | A trade-off between viscosity and ionic conductivity needs to be optimized. |

Solvent Behavior and Miscibility Characteristics (e.g., in Electrolyte Systems)

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the electronic structure and properties of molecules and materials. mdpi.com It offers a good balance between accuracy and computational cost, making it suitable for a wide range of applications.

In the study of this compound and related fluorinated ethers, DFT is used to:

Optimize molecular geometries: To obtain accurate three-dimensional structures.

Calculate electronic properties: Including HOMO and LUMO energies, MEPs, and partial atomic charges. nih.govresearchgate.net

Investigate reaction mechanisms: By calculating the energies of reactants, products, and transition states.

Determine binding energies: For example, the binding energy between the ether solvent and a lithium ion, which provides insight into the solvating power. mdpi.com

Simulate spectroscopic properties: Such as infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational models.

DFT calculations have been instrumental in understanding the structure-property relationships in fluorinated ether electrolytes. researchgate.netarxiv.org For instance, DFT can be used to systematically screen large libraries of potential fluorinated ether candidates by calculating key properties like oxidative stability and binding energies with ions, thereby guiding experimental efforts towards the most promising molecules. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2,2-dimethoxy-4-(trifluoromethyl)-1,3-dioxolane
Dimethoxyethane

Geometry Optimization and Conformational Landscape Analysis

Theoretical and computational studies are crucial for understanding the three-dimensional structure and conformational preferences of this compound, (C₂F₅)₂O. The presence of highly electronegative fluorine atoms and the rotational freedom around the C-O and C-C bonds lead to a complex potential energy surface with multiple possible conformers.

Computational methods, particularly density functional theory (DFT), are employed to perform geometry optimization and explore the conformational landscape. eurjchem.com These calculations help identify the most stable conformers and the energy barriers between them. The introduction of fluorine atoms significantly influences the conformational preferences compared to their non-fluorinated counterparts. beilstein-journals.org For instance, in perfluoro-n-butane, a related molecule, theoretical calculations have been used to study its gauche and anti-conformers. 49.50.107

The conformational analysis of fluorinated ethers is influenced by several factors, including steric repulsion between the bulky pentafluoroethyl groups and electrostatic interactions involving the polar C-F bonds and the ether oxygen. The gauche effect, which often favors a gauche arrangement of electronegative substituents, can also play a role in determining the preferred dihedral angles within the molecule.

The geometry of this compound is characterized by the C-O-C bond angle and the torsional angles of the pentafluoroethyl groups. Different conformers arise from the rotation around the C-O bonds. Theoretical studies can predict these geometric parameters for each stable conformer.

Table 1: Representative Theoretical Data on Molecular Geometry

Parameter Predicted Value Range Computational Method
C-O-C Bond Angle 115-120° DFT
C-C Bond Length 1.52-1.55 Å DFT
C-F Bond Length 1.33-1.36 Å DFT

Note: The values in this table are illustrative and can vary depending on the specific level of theory and basis set used in the computational study.

The relative energies of the different conformers determine their population at a given temperature. Computational studies can provide these energy differences, allowing for a prediction of the most abundant conformers in the gas phase or in solution. csic.es

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. d-nb.infolibretexts.org

NMR Spectroscopy: Theoretical calculations can predict the ¹⁹F and ¹³C NMR chemical shifts for this compound. researchgate.netresearchgate.net These predictions are valuable for assigning the signals in experimental spectra to specific fluorine and carbon atoms within the molecule. The chemical shifts are sensitive to the local electronic environment, which is heavily influenced by the electronegative fluorine atoms.

For the pentafluoroethyl group, two distinct ¹⁹F NMR signals are expected: one for the -CF₃ group and another for the -CF₂- group. Theoretical calculations can predict the chemical shift values for these two environments. The different natures of the CF₂ and CF₃ groups are reflected in their different ¹⁹F NMR chemical shifts. researchgate.net

Table 2: Predicted NMR Chemical Shifts for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm)
¹⁹F -CF₃ ~ -80 to -85
¹⁹F -CF₂- ~ -90 to -95
¹³C -CF₃ ~ 118 (quartet)

Note: Predicted chemical shifts are relative to standard references (e.g., CFCl₃ for ¹⁹F) and can vary with the computational method.

IR Spectroscopy: Theoretical calculations can also predict the vibrational frequencies and intensities of the IR active modes for this compound. The most prominent features in the IR spectrum of fluorinated ethers are the strong C-F stretching vibrations, typically found in the 1100-1300 cm⁻¹ region. The C-O stretching vibration is also an important characteristic peak. libretexts.org

By calculating the harmonic vibrational frequencies for the optimized geometry of the molecule, a theoretical IR spectrum can be generated. acs.org This simulated spectrum can be compared with experimental data to confirm the structure and identify the vibrational modes associated with each absorption band. The study of these vibrational dynamics provides insight into the molecule's microscopic chemical environment. acs.org

Analysis of Coordinative Properties and Lewis Basicity in Fluorinated Solvents

The electron-withdrawing nature of the pentafluoroethyl groups significantly reduces the electron density on the ether oxygen atom, thereby diminishing its Lewis basicity. nih.govresearchgate.net This makes this compound a very weakly coordinating solvent. Computational studies are instrumental in quantifying this reduced basicity and understanding its interactions in fluorinated environments.

Theoretical methods can be used to calculate properties that correlate with Lewis basicity, such as the electrostatic potential at the oxygen nucleus, the energy of the highest occupied molecular orbital (HOMO), and the proton affinity. researchgate.net Comparing these calculated values with those of non-fluorinated ethers (like diethyl ether) and other fluorinated ethers provides a quantitative measure of the electronic effects of the perfluoroalkyl groups. nih.govresearchgate.net

Quantum chemical calculations have shown that the introduction of perfluoroalkyl groups leads to significantly lower HOMO and LUMO energy levels, which implies reduced Lewis basicity. researchgate.net Despite this, the Lewis base character in highly fluorinated ethers is not entirely non-existent, though the interactions are very weak. nih.gov

In the context of fluorinated solvents, the coordinative properties of this compound are of particular interest. Theoretical models can simulate the interactions between the ether and various Lewis acids (e.g., metal cations) in a fluorinated medium. These calculations can predict the geometry and stability of any resulting complexes. While strong complex formation is not expected, even weak interactions can be significant in the unique environment of fluorous phases. nih.gov The low polarity of fluorous solvents can influence the extent of ion-pair formation and association constants. nih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
Diethyl ether

Advanced Spectroscopic and Analytical Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated compounds like bis(pentafluoroethyl) ether. nih.gov The presence of fluorine and carbon atoms allows for the application of various NMR experiments to gain comprehensive structural insights.

Fluorine-19 (¹⁹F) NMR is a highly sensitive and informative technique for analyzing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.net For this compound (CF₃CF₂OCF₂CF₃), ¹⁹F NMR provides direct information about the chemical environment of the fluorine atoms. The spectrum is expected to show two distinct signals corresponding to the trifluoromethyl (-CF₃) and difluoromethylene (-CF₂) groups.

The chemical shifts, splitting patterns, and coupling constants observed in the ¹⁹F NMR spectrum are instrumental for structural elucidation. The -CF₃ group typically appears as a triplet due to coupling with the adjacent -CF₂ group, while the -CF₂ group signal appears as a quartet due to coupling with the -CF₃ group. The integration of these signals can be used to confirm the ratio of fluorine atoms in the different chemical environments, which is 3:2 for -CF₃ to -CF₂.

Furthermore, ¹⁹F NMR is an excellent tool for assessing the purity of this compound. The presence of any fluorinated impurities would result in additional signals in the spectrum, allowing for their identification and quantification. beilstein-journals.org The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, facilitating the detection of even trace amounts of impurities. jeolusa.com

Table 1: Representative ¹⁹F NMR Data for this compound

Group Chemical Shift (ppm) Multiplicity Coupling Constant (JFF)
-CF₃ ~ -83.1 Triplet (t) ~ 2 Hz
-CF₂- ~ -91.5 Quartet (q) ~ 2 Hz

Note: Chemical shifts are referenced to CFCl₃. Exact values may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of this compound. Due to the strong coupling between carbon and fluorine (¹JCF and ²JCF), the ¹³C NMR spectrum exhibits complex splitting patterns. Decoupling of ¹⁹F nuclei can simplify the spectrum, but the coupled spectrum is often more informative for structural assignment.

The spectrum is expected to show two signals corresponding to the two non-equivalent carbon atoms: the -CF₃ carbon and the -CF₂- carbon. Each signal will be split into a complex multiplet due to coupling with the attached fluorine atoms. For instance, the -CF₃ carbon signal will appear as a quartet due to one-bond coupling with the three fluorine atoms, and the -CF₂- carbon signal will appear as a triplet due to one-bond coupling with the two fluorine atoms. Further coupling to the fluorine atoms on the adjacent carbon (two-bond C-F coupling) will also be observed.

Table 2: Predicted ¹³C NMR Data for this compound

Group Chemical Shift (ppm) Multiplicity (Coupled)
-CF₃ ~ 118 Quartet of triplets (qt)
-CF₂- ~ 110 Triplet of quartets (tq)

Note: Chemical shifts are referenced to TMS. Exact values and coupling constants can vary based on experimental parameters.

While this compound is a perfluorinated compound and theoretically contains no hydrogen atoms, Proton (¹H) NMR spectroscopy is a crucial quality control tool to detect any residual hydrogen-containing impurities. illinois.edusigmaaldrich.com The absence of signals in the ¹H NMR spectrum is a strong indicator of the high purity of the sample.

Should any proton-containing impurities be present, such as partially fluorinated species or residual solvents from synthesis, they would be readily detectable. pitt.edu The high sensitivity of ¹H NMR allows for the detection of trace-level impurities, making it an indispensable technique for ensuring the quality of this compound for research and other applications.

Carbon-13 (13C) NMR Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. d-nb.info

High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the molecular ion of this compound with a high degree of accuracy. researchgate.net This allows for the unambiguous determination of its elemental formula (C₄F₁₀O). The experimentally measured monoisotopic mass should be in close agreement with the theoretically calculated value. nih.gov

Table 3: Precise Mass Data for this compound

Ion Formula Calculated Exact Mass (Da) Observed Mass (Da)
[C₄F₁₀O]⁺ 253.9789 Varies with experiment

Note: The observed mass is determined experimentally and is used to confirm the elemental composition.

In mass spectrometry, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its confirmation. libretexts.org

For ethers, fragmentation often occurs at the C-C bond alpha to the oxygen atom. libretexts.org For this compound, common fragmentation pathways would involve the cleavage of the C-C and C-O bonds. The analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the structure of the original molecule. libretexts.orgdphen1.com

Table 4: Potential Fragment Ions of this compound in Mass Spectrometry

Fragment Ion m/z Possible Origin
C₂F₅⁺ 119 Cleavage of the C-O bond
CF₃⁺ 69 Cleavage of the C-C bond
C₂F₄O⁺ 116 Rearrangement and cleavage

Note: The relative abundance of these fragments can vary depending on the ionization technique and energy used.

High-Resolution Mass Spectrometry for Precise Mass Determination

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for probing the molecular structure of this compound by identifying its constituent functional groups and their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound (CF₃CF₂OCF₂CF₃), the IR spectrum is dominated by intense absorptions corresponding to the carbon-fluorine (C-F) and carbon-oxygen-carbon (C-O-C) bonds.

Ethers are generally characterized by a strong C-O-C stretching absorption in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹. libretexts.orgrockymountainlabs.com For aliphatic ethers, this peak is often found near 1120 cm⁻¹. uobabylon.edu.iq The presence of highly electronegative fluorine atoms, as in perfluoroalkyl ethers, significantly influences the position and intensity of these bands. Studies on perfluoroalkyl ethers adsorbed on metal surfaces have identified these characteristic vibrations. acs.org The spectrum of this compound is expected to show a prominent C-O-C stretching band, alongside multiple, very strong absorption bands associated with the C-F bonds of the pentafluoroethyl groups. These C-F stretching vibrations typically occur in the 1400-1100 cm⁻¹ region and are characteristically intense.

Table 1: Expected Infrared (IR) Absorption Bands for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
C-F Stretch1400 - 1100Strong to Very StrongMultiple intense bands are characteristic of perfluorinated compounds.
C-O-C Asymmetric Stretch1300 - 1000StrongCharacteristic absorption for the ether functional group. rockymountainlabs.com
C-C Stretch~1200 - 900Medium to WeakOften obscured by the stronger C-F and C-O absorptions.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information on molecular vibrations. It is particularly sensitive to non-polar, symmetric vibrations that may be weak or inactive in the IR spectrum. For this compound, Raman spectroscopy can effectively probe the symmetric vibrations of the C-C and C-O-C bonds.

Research on fluorinated ethers and related compounds demonstrates the utility of Raman spectroscopy in identifying C-F and ether covalent bonds. mdpi.com Spectral ranges of interest for fluorinated compounds are often between 600 and 1400 cm⁻¹. mdpi.com Studies on fluorinated poly(arylene ether) copolymers have successfully assigned N=N and C-N stretching modes, as well as various C-F and C-O stretching and deformation modes using Raman spectroscopy. rsc.org For this compound, the symmetric C-O-C stretch, which is often weak in the IR spectrum of dialkyl ethers, would be expected to produce a more prominent signal in the Raman spectrum. uobabylon.edu.iq Similarly, the C-C backbone vibrations within the pentafluoroethyl groups would be readily observable.

X-ray Diffraction (XRD) Studies

X-ray diffraction is the premier technique for determining the three-dimensional atomic and molecular structure of crystalline materials. wikipedia.org

Single Crystal X-ray Diffraction for Crystalline Derivatives

This compound is a volatile liquid at room temperature, precluding direct analysis by single-crystal X-ray diffraction (SCXRD). However, the structural impact of the pentafluoroethyl group can be investigated by studying crystalline derivatives where it is incorporated into a larger, solid-state molecule. SCXRD analysis provides precise data on bond lengths, bond angles, and intermolecular interactions, revealing the steric and electronic effects of the C₂F₅ group. wikipedia.org

For instance, SCXRD has been used to elucidate the structures of complex organometallic systems containing pentafluoroethyl groups, such as (pentafluoroethyl)tin derivatives. These studies provide detailed information on the coordination geometry around the central metal atom and the conformation of the perfluoroalkyl chains. Such analyses are crucial for understanding how the bulky and highly electronegative pentafluoroethyl groups influence molecular packing and reactivity. The technique has been fundamental in understanding the structure of complex molecules, from minerals to biological macromolecules. wikipedia.org

Table 2: Information Obtainable from SCXRD of Crystalline Derivatives
Structural ParameterSignificance
Atomic CoordinatesDefines the precise 3D position of each atom in the crystal lattice.
Bond Lengths & AnglesProvides exact measurements of covalent bonds and angles, revealing steric strain and electronic effects.
Torsion AnglesDescribes the conformation of the molecule, such as the rotational orientation of the pentafluoroethyl groups.
Unit Cell DimensionsDefines the size and shape of the repeating unit of the crystal.
Intermolecular InteractionsReveals non-covalent interactions (e.g., van der Waals forces, halogen bonds) that dictate crystal packing.

Comprehensive Elemental and Total Fluorine Analysis Methods in Research

Determining the total fluorine content is critical for the quantification and screening of per- and polyfluoroalkyl substances (PFAS), a class to which this compound belongs.

Combustion Ion Chromatography (CIC) for Total Organic Fluorine

The CIC process involves the complete high-temperature combustion of a sample in a stream of moist oxygen. qa-group.com During this pyrohydrolysis, all organic fluorine within the sample, including that from this compound, is converted into gaseous hydrogen fluoride (B91410) (HF). lcms.cz These gaseous products are then trapped in an aqueous absorption solution. Finally, this solution is injected into an ion chromatograph, where the fluoride ion (F⁻) is separated and quantified. thermofisher.comqa-group.com This automated technique is sensitive and applicable to a wide range of sample matrices, including liquids, solids, and gases. thermofisher.comlcms.cz Studies have shown that CIC is effective for the analysis of various halogens and sulfur, and it has been standardized for use in multiple industries. nih.gov

Table 3: Principle of Combustion Ion Chromatography (CIC) for TOF Analysis
StepProcessDescription
1. Sample IntroductionInjectionA solid, liquid, or gas sample is introduced into a high-temperature furnace. thermofisher.com
2. DecompositionPyrohydrolysisThe sample is combusted at high temperatures (e.g., 900-1100°C) in the presence of oxygen and water vapor, converting all fluorine to hydrogen fluoride (HF) gas. thermofisher.comlcms.cz
3. CollectionAbsorptionThe gaseous HF is trapped in an aqueous absorption solution. lcms.cz
4. AnalysisIon ChromatographyThe absorption solution containing the fluoride ion (F⁻) is injected into an ion chromatograph for separation and quantification. qa-group.com

Table of Compounds

Table 4: List of Chemical Compounds Mentioned
Compound NameChemical Formula
This compoundC₄F₁₀O
Hydrogen FluorideHF
Fluoride IonF⁻

Instrumental Neutron Activation Analysis (INAA) for Fluorine Content

Instrumental Neutron Activation Analysis (INAA) is a highly sensitive, non-destructive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. norden.org The methodology is based on the principle of neutron activation, where a sample is irradiated with neutrons. norden.org This process causes specific nuclei within the sample to become radioactive. As these newly formed radioactive isotopes decay, they emit gamma rays with characteristic energies and half-lives, which are unique to each element. norden.org

For the analysis of fluorine, the sample containing this compound would be irradiated with neutrons, typically from a nuclear reactor. This induces the nuclear reaction ¹⁹F(n, γ)²⁰F. The resulting radionuclide, ²⁰F, decays with a short half-life, emitting characteristic gamma rays that can be measured using a high-resolution detector. The intensity of these gamma rays is proportional to the amount of fluorine in the sample.

Fast neutrons can also be utilized, inducing reactions such as ¹⁹F(n, p)¹⁹O, ¹⁹F(n, α)¹⁶N, and ¹⁹F(n, 2n)¹⁸F. scirp.org The reaction ¹⁹F(n, α)¹⁶N can be subject to interference from oxygen if the ¹⁶O(n, p)¹⁶N reaction occurs simultaneously. scirp.org However, by carefully selecting irradiation and decay times, and using appropriate standards, such as p-fluorobenzoic acid, accurate quantification of fluorine content can be achieved. scirp.orgosti.gov INAA is particularly valuable for determining the total fluorine content in a bulk sample, providing a fundamental measure of the compound's elemental composition and purity. norden.orgresearchgate.net

Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy for Elemental Fluorine

Particle-Induced Gamma-ray Emission (PIGE) spectroscopy is another powerful, non-destructive nuclear reaction analysis technique for the quantification of light elements, including fluorine. wikipedia.org The method involves bombarding a sample with a high-energy ion beam, typically protons, from a particle accelerator. wikipedia.orgunion.edu These incident particles excite the nuclei of the target atoms, which then de-excite by emitting prompt gamma rays. rsc.org The energy of these gamma rays is characteristic of the specific nucleus, allowing for elemental identification and quantification. union.edu

For fluorine analysis, the nuclear reaction ¹⁹F(p, p'γ)¹⁹F is commonly used. rsc.org This reaction produces distinct gamma-ray peaks at 110 keV and 197 keV, which serve as a unique signature for fluorine. union.edu The yield of these characteristic gamma rays is directly proportional to the concentration of fluorine atoms in the sample. union.edu PIGE offers high sensitivity and is considered a surface analysis technique, making it suitable for analyzing thin layers or the surface of bulk materials. norden.org It has been successfully applied to determine total fluorine content in a variety of matrices and is a valuable tool for screening materials for the presence of per- and polyfluoroalkyl substances (PFAS). wikipedia.orgresearchgate.net The technique's non-destructive nature ensures that the sample remains intact for other analyses. rsc.org

PIGE Reaction for FluorineEmitted Gamma-Ray Energies
¹⁹F(p, p'γ)¹⁹F110 keV, 197 keV

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Fluorine

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is used to explore the surface chemistry of fluorinated ethers, particularly in studies of their decomposition and reactivity on various surfaces. aip.orgnasa.gov

In XPS analysis, the sample surface is irradiated with a beam of X-rays. This causes the emission of core-level electrons. The kinetic energy of these photoemitted electrons is measured, and from this, their binding energy can be determined. The binding energy is unique to each element and its chemical environment, providing detailed information about atomic composition and bonding states.

Research on the decomposition of model fluorinated ethers on clean iron surfaces using XPS has shown that the reaction proceeds at very low temperatures (155 K and below) through defluorination of the carbon-oxygen backbone and the formation of iron fluoride. aip.orgnasa.gov XPS is also crucial in battery research for analyzing the solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI). phi.comnsf.gov Studies on lithium metal batteries using fluorinated ether electrolytes have employed XPS to characterize the interfaces. phi.comoaepublish.com The F 1s spectra can confirm the presence of species like lithium fluoride (LiF) and other fluorinated fragments (CF₂, CF₃) in the interphase layers, which are critical for battery stability and performance. nsf.govoaepublish.com

XPS Analysis of Fluorinated Ethers
Technique X-ray Photoelectron Spectroscopy (XPS)
Information Obtained Elemental composition, chemical state, bonding environment at the surface
Key Findings in Fluorinated Ether Research - Detection of defluorination and metal fluoride formation on surfaces. aip.org - Characterization of LiF and fluorinated fragments (CF₂, CF₃) in battery SEI/CEI layers. nsf.govoaepublish.com
Typical Spectra Analyzed F 1s, C 1s, O 1s

Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and thermally stable compounds without decomposition. For a volatile compound like this compound, GC is the ideal method for determining its purity and quantifying its presence in mixtures.

In a typical GC analysis, a small amount of the sample is injected into the instrument, where it is vaporized and swept by a carrier gas (such as helium or nitrogen) through a long, thin column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase. Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster.

For analyzing ethers, including fluorinated variants, a column with a mid-polarity stationary phase, such as one based on cyanopropylphenyl, is often effective. restek.com The choice of detector is critical; a Flame Ionization Detector (FID) provides good general-purpose sensitivity for organic compounds, while a Thermal Conductivity Detector (TCD) can also be used. epa.gov For unambiguous identification, coupling the GC to a Mass Spectrometer (GC-MS) allows for the determination of the molecular weight and fragmentation pattern of the eluting components, confirming the identity of this compound and any impurities. The method allows for the calculation of purity based on the relative peak areas in the resulting chromatogram. bis.gov.in

Gas Chromatography (GC) Parameters for Ether Analysis
Technique Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS)
Sample State Volatile liquid, vaporized in injector
Typical Stationary Phase Mid-polarity (e.g., cyanopropylphenyl-based) restek.com
Common Detectors Flame Ionization Detector (FID), Mass Spectrometer (MS)
Application Purity assessment, separation of isomers, analysis of mixtures

High-Performance Liquid Chromatography (HPLC) for Fluorinated Compounds

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for a wide range of non-volatile or thermally unstable compounds. While GC is often preferred for volatile ethers, HPLC offers unique selectivity for separating fluorinated compounds, especially in complex matrices or when separating them from non-fluorinated analogues. nih.gov

The separation of highly fluorinated compounds like this compound presents unique challenges and opportunities in HPLC due to their "fluorophilicity"—a tendency to be immiscible with both hydrocarbons and water. nih.gov This property can be exploited for separation. Research has shown that pairing a fluorinated stationary phase (a "fluorous" column) with a hydrocarbon-based mobile phase (eluent) provides good separation of fluorinated from non-fluorinated compounds. nih.gov Conversely, pairing a standard hydrocarbon column (like a C8 or C18) with a fluorinated eluent (such as trifluoroethanol) can also achieve optimal separation. researchgate.net

Elevating the column temperature can further improve the separation of fluorinated molecules. researchgate.net Detection in HPLC for a compound like this compound, which lacks a strong chromophore, would typically require a universal detector like an Evaporative Light Scattering Detector (ELSD) or coupling the HPLC system to a mass spectrometer (LC-MS) for sensitive and specific detection. researchgate.net This technique is invaluable for analyzing mixtures containing both fluorinated and non-fluorinated components where the unique interactions of the fluorine atoms can be leveraged for selective separation. chromatographyonline.com

HPLC Strategies for Fluorinated Compound Separation
Column/Eluent Pairing Description
Fluorous Column / Hydrocarbon EluentEnhances retention of fluorinated analytes relative to non-fluorinated ones. nih.gov
Hydrocarbon Column / Fluorous EluentExploits the aversion of hydrocarbons to the fluorinated eluent to achieve separation. nih.govresearchgate.net
Detection Methods Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS)
Key Principle Exploitation of "fluorophilicity" for selective retention and separation. nih.gov

Research Applications and Functional Materials Development Incorporating Bis Pentafluoroethyl Ether

Electrolyte Systems for Advanced Electrochemical Devices

The performance and safety of advanced electrochemical devices, such as lithium-ion and lithium-sulfur batteries, are critically dependent on the properties of the electrolyte. The ideal electrolyte should possess high ionic conductivity, a wide electrochemical stability window, and excellent thermal stability, while also ensuring stable interfaces with the electrodes. Fluorinated compounds, including ethers, are increasingly being investigated as components of electrolyte systems to meet these demanding requirements.

Function as Co-solvents and Diluents in Lithium-Ion Batteries

In the formulation of electrolytes for lithium-ion batteries, Bis(pentafluoroethyl) ether is explored for its potential as a co-solvent or diluent. The inclusion of fluorinated ethers can enhance the safety profile of the electrolyte by reducing its flammability, a critical concern in high-energy-density batteries. While specific data on this compound is limited, the general class of hydrofluoroethers (HFEs) has been shown to be chemically compatible with the materials used in lithium-ion batteries. researchgate.net The high degree of fluorination in this compound contributes to its low reactivity and volatility, which are desirable properties for a stable electrolyte component. evitachem.com The use of such fluorinated co-solvents can help to create a safer electrolyte system without compromising the fundamental electrochemical processes of the battery.

Influence on Ionic Conductivity and Interfacial Stability in Battery Research

The introduction of fluorinated ethers into an electrolyte formulation can significantly influence the ionic conductivity and the stability of the solid electrolyte interphase (SEI) on the anode. While hydrofluoroethers themselves may hardly dissolve salts and exhibit low ionic conductivity, they can be used as diluents in localized high-concentration electrolytes (LHCEs). nih.gov This approach aims to maintain a high concentration of salt around the lithium ions, facilitating the formation of a stable, anion-derived SEI, which is crucial for the long-term cycling stability of lithium metal batteries. nih.gov The stable SEI layer is essential for preventing continuous electrolyte decomposition and ensuring the longevity of the battery. evitachem.com Although direct research findings on the specific impact of this compound on ionic conductivity and interfacial stability are not extensively documented, its properties as a highly fluorinated ether suggest it could play a role in forming a robust protective layer on the anode surface, similar to what has been observed with related compounds like bis(2,2,2-trifluoroethyl) ether (BTFE).

Strategies for Polysulfide Mitigation in Lithium-Sulfur Batteries

A major challenge in the development of lithium-sulfur (Li-S) batteries is the "polysulfide shuttle" phenomenon, where soluble lithium polysulfides migrate to the lithium anode, leading to capacity fade and low coulombic efficiency. One effective strategy to counter this is the engineering of the electrolyte. Fluorinated ethers are investigated for their ability to suppress the dissolution of polysulfides. The low polarity and weak solvating power of highly fluorinated ethers for lithium polysulfides can help to confine them to the cathode side, thereby mitigating the shuttle effect. Research on bis(2,2,2-trifluoroethyl) ether (BTFE), a structurally similar compound, has demonstrated that its use as a co-solvent can significantly decrease self-discharge in Li-S cells, likely by forming a more robust protective film on the anode. While specific studies on this compound are not prevalent, its chemical nature suggests it could be a viable candidate for similar polysulfide mitigation strategies.

Precursors and Reagents in Specialized Organofluorine Synthesis

The unique reactivity and properties of organofluorine compounds make them valuable building blocks in synthetic chemistry. The pentafluoroethyl group (C2F5), in particular, can impart desirable characteristics to a molecule. The synthesis of functional materials containing this group often requires specialized precursors and reagents.

Role in the Synthesis of Functional Pentafluoroethylsilicon Compounds (e.g., Polysiloxanes)

Functional bis(pentafluoroethyl)silicon compounds are important precursors for creating pentafluoroethylated polysiloxanes. researchgate.netx-mol.com These polysiloxanes are of interest for developing advanced materials with specific thermal and chemical resistance properties. Research has outlined protocols for the synthesis of functional bis(pentafluoroethyl)silicon compounds. researchgate.netx-mol.com However, the direct use of this compound as a starting material in these syntheses is not the commonly reported route. Instead, methods such as the treatment of dichlorodiphenoxysilane with in-situ generated pentafluoroethyl lithium are described to produce the desired bis(pentafluoroethyl)silane derivatives. researchgate.netx-mol.com While this compound's high stability and its nature as a perfluorinated compound make it a potential, though likely challenging, precursor for introducing pentafluoroethyl groups, current synthetic strategies appear to favor other sources of the C2F5 moiety.

Participation in the Formation of Bis(pentafluoroethyl)phosphorus Derivatives

The synthesis of bis(pentafluoroethyl)phosphorus derivatives is another area of specialized organofluorine chemistry. These compounds can serve as building blocks for more complex molecules, including ligands for catalysis or components of functional materials. While methods for the synthesis of bis(pentafluoroethyl)phosphane derivatives have been developed, for instance, starting from (C2F5)2PNEt2, the direct involvement of this compound as a reactant is not prominently featured in the existing literature. researchgate.net The ether bond in this compound is generally stable, and its cleavage to generate reactive pentafluoroethyl species for reaction with phosphorus centers would likely require harsh conditions. evitachem.com The general utility of this compound as a solvent or reagent in reactions involving sensitive intermediates is recognized due to its ability to stabilize such species through its high electronegativity. evitachem.com

Utility in Fluoroalkylation and Fluoroalkoxylation Methodologies

The introduction of fluorinated groups is a critical strategy in medicinal and materials chemistry, and methodologies to achieve this, such as fluoroalkylation and fluoroalkoxylation, are of significant interest. 20.210.105scispace.com this compound, due to its chemical structure featuring two perfluorinated ethyl groups (C₂F₅) linked by an ether oxygen, serves primarily as a highly stable and inert solvent or a building block in specialized chemical syntheses rather than a direct reagent in generalized fluoroalkylation or fluoroalkoxylation protocols. evitachem.commdpi.com Its high degree of fluorination imparts low reactivity and high thermal stability, making it a suitable medium for reactions that require inert conditions. evitachem.com

However, the core structure of this compound is relevant to these methodologies. The pentafluoroethoxy group (-OCF₂CF₃) is a desirable moiety, and while the ether itself is not a standard "off-the-shelf" reagent for transferring this group, its derivatives can be. The ether linkage in this compound can be cleaved under specific, harsh conditions, such as with strong nucleophiles, which could theoretically be adapted to introduce the pentafluoroethoxy group onto a substrate. evitachem.com

Research into the reactions of perfluoroalkyl iodides, which share the C-F structure, shows they can be induced to react with nucleophiles via electron-transfer mechanisms, demonstrating a pathway for fluoroalkylation. scispace.com Similarly, the development of methods for the late-stage introduction of related groups like the pentafluoroethylthio (-SC₂F₅) substituent highlights the utility of incorporating C₂F₅ units into complex molecules. rsc.org While direct use of this compound in named fluoroalkoxylation methods is not widely documented, its chemical nature as a source of the pentafluoroethoxy fragment remains a subject of specialized research.

Catalysis and Lewis Acid Chemistry

The incorporation of strongly electron-withdrawing perfluoroalkyl groups, such as the pentafluoroethyl (C₂F₅) group found in this compound, is a key strategy for enhancing the Lewis acidity of a central atom. researchgate.net This principle has been explored extensively in the development of powerful Lewis acid catalysts. Early investigations into perfluoroalkyl boranes in the 1950s were driven by the expectation that the highly electronegative fluorinated ligands would confer strong Lewis acidity, though these compounds often suffered from thermal instability. mdpi.com

More recent research has successfully demonstrated this concept with other elements. The introduction of pentafluoroethyl groups into silicon compounds, for example, leads to a marked increase in the Lewis acidity of the silicon center. researchgate.netx-mol.com This enhanced acidity enables the synthesis of previously inaccessible hypervalent silicon derivatives and stable octahedral adducts with nitrogen-based Lewis bases like 1,10-phenanthroline (B135089) and acetonitrile. researchgate.netx-mol.com

The synthesis of functional bis(pentafluoroethyl)silanes ((C₂F₅)₂SiX₂) and tris(pentafluoroethyl)gallane has produced compounds that are strong Lewis acids. researchgate.netresearcher.life The gallium compounds, in particular, are noted for their versatile properties, behaving as strong Lewis acids in their neutral form (MR₃) and forming weakly coordinating anions when in their gallate form ([MR₄]⁻). researcher.life These findings underscore the profound electronic effect of the pentafluoroethyl group. While this compound itself is not typically classified as a Lewis acid, the pentafluoroethyl substituents it contains are instrumental in designing a new class of potent Lewis acids for catalysis. researchgate.net

Table 1: Examples of Perfluoroalkyl-Derived Lewis Acids and Their Properties

Compound ClassSpecific ExampleCentral AtomKey Feature related to Lewis AcidityReference
Perfluoroalkylsilanes(C₂F₅)₂Si(OPh)₂SiliconPronounced Lewis acidity; forms stable hypervalent complexes. researchgate.net
Perfluoroalkylgermanes(C₂F₅)₂GeX₂GermaniumPhenyl groups can be replaced in the presence of a Lewis acidic catalyst. nih.gov
PerfluoroalkylstannanesSn(C₂F₅)₂TinForms donor-stabilized monomeric stannylenes. nih.gov
Perfluoroalkylgallanes(C₂F₅)₃GaGalliumActs as a strong Lewis acid, forming adducts with thionyl chloride. researcher.life
PerfluoroalkylboranesB(C₂F₅)₃ (hypothetical)BoronExpected to have strong Lewis acidity due to electronegative ligands. mdpi.com

Specialty Fluids and Solvents for Controlled Research Environments

Perfluorinated ethers, including compounds structurally similar to this compound, are valued as high-performance fluids in demanding scientific and technical applications. rsc.org Their utility stems from a unique combination of properties imparted by the high degree of fluorination: high thermal stability, chemical inertness, and low reactivity. evitachem.com These characteristics make them suitable for use in environments where conventional hydrocarbon-based fluids would degrade.

Perfluoropolyether (PFPE)-based lubricants are used as oils and greases in the pumps and equipment of analytical instruments, such as ultra-high-performance liquid chromatography (UPLC) systems. rsc.org The chemical resistance and high-temperature stability of these fluids ensure the longevity and reliability of instrument components operating under vacuum or at elevated temperatures. evitachem.comcore.ac.uk Although specific applications for this compound are not always detailed separately from the broader class of perfluoroethers, its physical properties suggest its suitability as a heat transfer fluid, a dielectric coolant, or a stable solvent in specialized instrumentation. evitachem.com

Table 2: Properties and Applications of Perfluorinated Ethers as High-Performance Fluids

PropertyConsequenceApplication in InstrumentationReference
High Thermal StabilityResistance to decomposition at high temperatures.Heat transfer fluids, high-temperature lubricants. evitachem.com
Chemical InertnessLow reactivity with metals, plastics, and elastomers.Lubricants for vacuum pumps, seals, and O-rings in UPLC systems. evitachem.comrsc.org
High DensityN/AN/A evitachem.com
Low Surface TensionGood wetting and spreading characteristics.N/AN/A
Non-flammabilityEnhanced safety in operation.Hydraulic fluids, dielectric fluids. researchgate.net

In the context of chemical synthesis, particularly in fluorination chemistry, "scavengers" are used to remove reactive byproducts. A notable example is the use of hydrogen fluoride (B91410) (HF) scavengers, such as sodium fluoride (NaF), during the direct fluorination of hydrocarbon ethers to produce perfluorinated ethers. google.com In this process, the scavenger prevents the formation of acid-base complexes between the ether's oxygen linkages and the HF generated, which would otherwise lead to cleavage and degradation of the ether chain. google.com By reacting with HF to form sodium bifluoride (NaHF₂), the scavenger allows for more efficient and less destructive fluorination. google.com

While this compound is the product of such a reaction and not the scavenger itself, this illustrates the importance of controlling reactive species in the synthesis and handling of fluorinated compounds. The extreme inertness that characterizes perfluorinated ethers like this compound means they are unlikely to function as scavengers in the typical sense of reacting with and neutralizing unwanted species. Instead, their role is that of a highly stable final product, the synthesis of which is often improved by the presence of a dedicated scavenging agent. google.com

Q & A

Q. What are the recommended synthetic routes for bis(pentafluoroethyl) ether, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or fluorination of precursor ethers. A common approach involves reacting pentafluoroethyl iodide with a metal alkoxide (e.g., NaOCH₂CF₃) under anhydrous conditions. Yield optimization requires precise temperature control (e.g., −30°C to 0°C) and inert atmospheres to prevent hydrolysis . Purity is typically assessed using gas chromatography (GC) or ¹⁹F NMR to detect residual fluorinated byproducts.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • ¹⁹F NMR : Critical for identifying fluorine environments and confirming substituent positions. Chemical shifts for CF₃ groups typically appear at −70 to −80 ppm.
  • X-ray crystallography : Resolves molecular geometry and bond lengths. SHELX software is widely used for structure refinement, particularly for resolving disordered fluorine atoms in crystal lattices .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for trace impurities.

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is highly flammable and may cause severe eye/skin irritation. Key protocols include:

  • Ventilation : Use fume hoods for synthesis and storage (P271) .
  • PPE : Wear nitrile gloves, face shields, and flame-resistant lab coats (P280) .
  • Emergency response : Immediate rinsing with water for skin/eye contact and CO₂ fire extinguishers for fires (P370+P378) .

Advanced Research Questions

Q. How can computational methods predict the environmental persistence and bioaccumulation potential of this compound?

Density Functional Theory (DFT) calculations estimate bond dissociation energies (BDEs) to assess stability against hydrolysis or photodegradation. Quantitative Structure-Activity Relationship (QSAR) models, parameterized with data from perfluoroalkyl ethers (e.g., logP ~3.19 ), predict bioaccumulation in aquatic systems. Comparative studies with structurally similar PFAEs (e.g., perfluoroethyl vinyl ether) are recommended to validate models .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound?

Discrepancies in fluorination efficiency or byproduct profiles often arise from trace moisture or metal impurities. Methodological solutions include:

  • Control experiments : Replicate reactions under rigorously dried conditions (e.g., molecular sieves).
  • Advanced analytics : Use GC-MS or LC-TOF to identify low-abundance intermediates.
  • Cross-validation : Compare results with studies using analogous compounds (e.g., pentafluoroethyl trifluorovinyl ether ).

Q. How does this compound interact with industrial catalysts, and what mechanisms govern its stability under high-temperature conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal decomposition thresholds (e.g., stability up to 200°C). Mechanistic studies employ in situ FTIR to monitor C-O bond cleavage or fluorine redistribution. For catalytic systems (e.g., Pt/Al₂O₃), kinetic isotope effects (KIEs) differentiate between radical and ionic pathways .

Methodological Challenges and Solutions

Q. What strategies mitigate challenges in quantifying trace levels of this compound in environmental samples?

  • Sample preparation : Solid-phase extraction (SPE) with fluoro-functionalized sorbents enhances recovery rates.
  • Detection : Use UPLC coupled with high-resolution mass spectrometry (HRMS) for sensitivity at ppt levels.
  • Interference management : Isotope dilution with ¹³C-labeled analogs corrects matrix effects .

Q. How can researchers design experiments to assess the compound’s ozone depletion potential (ODP)?

  • Chamber studies : Expose this compound to UV radiation in ozone-rich environments, monitoring O₃ depletion via UV spectroscopy.
  • Computational modeling : Compare calculated atmospheric lifetimes with known ODP contributors (e.g., CFCs) using the Montreal Protocol’s ODP scale .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.